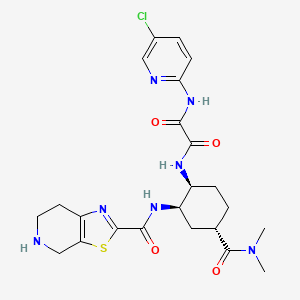

N-Desmethyl edoxaban

Description

Contextualizing N-Desmethyl Edoxaban (B1671109) within Direct Oral Anticoagulant Metabolism

Edoxaban is a member of the novel oral anticoagulants (NOACs) class of drugs and functions as a selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. drugbank.comnih.gov Like many pharmaceuticals, edoxaban undergoes metabolism in the body, leading to the formation of various metabolites. nih.gov

N-Desmethyl edoxaban, also known as ND-EDX or M6, is a major human metabolite of edoxaban. nih.govnii.ac.jpnih.gov It is formed primarily in the liver through demethylation of the parent compound, a reaction mediated by the cytochrome P450 enzyme CYP3A4/5. nih.govnii.ac.jp While renal excretion of unchanged edoxaban accounts for a significant portion of its clearance (approximately 50%), the remainder is cleared via other pathways, including metabolism.

Studies have shown that N-desmethyl edoxaban is pharmacologically active, exhibiting anti-Factor Xa activity comparable to that of edoxaban itself. nii.ac.jp However, its plasma concentrations are considerably lower than those of the parent drug. For instance, in a study involving patients with atrial fibrillation, the plasma concentrations of N-desmethyl edoxaban were found to be significantly lower than those of edoxaban. nii.ac.jpresearchgate.net This highlights the importance of quantifying not just the parent drug but also its active metabolites to understand the total anticoagulant effect. nii.ac.jp

The metabolic conversion of edoxaban involves several pathways. Besides the formation of N-desmethyl edoxaban via CYP3A4/5, edoxaban is also converted to a 4-carboxylic acid form (M4) by carboxylesterase-1. nii.ac.jpresearchgate.net

Table 1: Comparative Plasma Concentrations of Edoxaban and its Metabolites in Atrial Fibrillation Patients nii.ac.jpresearchgate.net Data from a cohort study of 20 patients.

| Compound | Plasma Concentration Range (ng/mL) |

|---|---|

| Edoxaban | 17.8 – 102 |

| N-Desmethyl edoxaban (ND-EDX) | 0.685 – 5.34 |

Table 2: Key Details of N-Desmethyl Edoxaban nih.govveeprho.com

| Property | Detail |

|---|---|

| Chemical Name | N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro- alwsci.comthiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide |

| Molecular Formula | C₂₃H₂₈ClN₇O₄S |

| Molecular Weight | 534.03 g/mol |

| CAS Number | 778571-11-2 |

| Metabolic Pathway | Formed from Edoxaban via CYP3A4/5-mediated N-demethylation |

| Also Known As | ND-EDX, M6, Desmethyl Edoxaban |

Significance of Metabolite Characterization in Preclinical Drug Discovery and Development

The characterization of drug metabolites is a fundamental and regulatory-mandated aspect of preclinical drug discovery and development. alwsci.comnih.gov This process is essential for building a complete profile of a drug candidate's efficacy and safety before it proceeds to clinical trials and eventual market approval. wuxiapptec.com

The key reasons for the significance of metabolite characterization include:

Safety and Toxicity Assessment: Metabolites can sometimes be responsible for adverse effects or toxicity. alwsci.commdpi.com Early identification of potentially reactive or toxic metabolites during preclinical studies allows for timely safety testing and risk mitigation. tandfonline.com Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have specific guidelines, often referred to as "Metabolites in Safety Testing" (MIST), which require the safety assessment of any human metabolite that is found at concentrations greater than 10% of the total drug-related exposure. nih.govwuxiapptec.com

Informing Drug Design and Optimization: Information about a drug's metabolic pathways is vital for designing and optimizing lead compounds. wuxiapptec.com If an undesirable metabolic pathway is identified, medicinal chemists can attempt to modify the molecule to block that pathway and improve the drug's safety profile. Conversely, if a metabolite is found to have more favorable properties than the parent compound, it could be developed as a standalone drug. tandfonline.com

Predicting Drug-Drug Interactions: Understanding which enzymes are responsible for a drug's metabolism (e.g., CYP3A4 for N-desmethyl edoxaban formation) is crucial for predicting potential drug-drug interactions. tandfonline.com Co-administration of a drug that inhibits or induces these enzymes can significantly alter the plasma concentrations of both the parent drug and its metabolites, potentially leading to a loss of efficacy or an increased risk of toxicity.

In essence, the early and thorough characterization of metabolites like N-desmethyl edoxaban is not merely an academic exercise but a critical step that reduces development costs, enhances drug safety, and ultimately improves the chances of success in the later, more expensive stages of clinical development. wuxiapptec.comtandfonline.com

Structure

3D Structure

Properties

CAS No. |

778571-11-2 |

|---|---|

Molecular Formula |

C23H28ClN7O4S |

Molecular Weight |

534.0 g/mol |

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide |

InChI |

InChI=1S/C23H28ClN7O4S/c1-31(2)23(35)12-3-5-14(27-19(32)20(33)30-18-6-4-13(24)10-26-18)16(9-12)28-21(34)22-29-15-7-8-25-11-17(15)36-22/h4,6,10,12,14,16,25H,3,5,7-9,11H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33)/t12-,14-,16+/m0/s1 |

InChI Key |

GMRJAYKIRXDGFT-DUVNUKRYSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl |

Canonical SMILES |

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl |

Origin of Product |

United States |

Biotransformation and Metabolic Pathways of N Desmethyl Edoxaban Formation

Enzymatic Conversion from Edoxaban (B1671109): Identification of Primary Metabolic Routes

The biotransformation of edoxaban into N-Desmethyl edoxaban is primarily an oxidative process. This conversion is facilitated by specific enzymes located predominantly in the liver.

While CYP3A4 is the principal enzyme implicated in the N-demethylation of edoxaban, the broader metabolism of the parent drug also involves hydrolysis by carboxylesterase-1. nih.gov However, for the specific formation of N-Desmethyl edoxaban, other hepatic enzymes have not been identified as significant contributors in the existing literature. The pathway remains primarily associated with CYP-mediated oxidation. nih.gov

Quantitative Analysis of N-Desmethyl Edoxaban as a Major Metabolite Compared to Parent Compound

One study reported the maximum plasma concentration (Cmax) for N-Desmethyl edoxaban was approximately 8.55 ng/mL, starkly contrasting with the 243 ng/mL Cmax observed for the parent drug. nih.gov This demonstrates that peak levels of the metabolite are substantially lower than those of edoxaban.

Table 1: Comparison of Maximum Plasma Concentration (Cmax)

| Compound | Cmax (ng/mL) |

|---|---|

| Edoxaban (Parent Compound) | 243 |

| N-Desmethyl edoxaban (M6) | 8.55 |

Further clinical data from patients with atrial fibrillation reinforces this finding, showing that plasma concentrations of N-Desmethyl edoxaban are consistently lower than those of the parent drug. researchgate.net

Table 2: Observed Plasma Concentration Ranges in Patients

| Compound | Concentration Range (ng/mL) |

|---|---|

| Edoxaban (Parent Compound) | 17.8 – 102 |

| N-Desmethyl edoxaban | 0.685 – 5.34 |

The excretion profile also supports its status as a minor metabolite. Following administration of radiolabelled edoxaban, the amount of M6 recovered was minimal, ranging from below the limit of quantification to 1.85% of the total radioactivity in urine and 1.66% in feces. nih.gov Although present in low concentrations, the exposure to N-Desmethyl edoxaban can increase in specific populations, such as those with renal impairment. nih.gov

Preclinical Pharmacokinetic Characterization of N Desmethyl Edoxaban

Absorption and Distribution Dynamics of the Metabolite

The absorption of N-Desmethyl edoxaban (B1671109) is intrinsically linked to the administration and subsequent metabolism of its parent compound, edoxaban. Following oral administration of edoxaban, it is absorbed, and then metabolized to form N-Desmethyl edoxaban. Preclinical studies in animal models have shown that edoxaban is rapidly absorbed. pace-cme.org

The distribution of N-Desmethyl edoxaban throughout the body has not been as extensively characterized as that of edoxaban. For the parent compound, the volume of distribution at steady state is approximately 107 L, indicating wide distribution into the tissues. nih.gov

Elimination Pathways: Renal and Non-Renal Clearance Mechanisms

The elimination of N-Desmethyl edoxaban, similar to its parent compound, involves both renal and non-renal pathways. For edoxaban, approximately 50% of the total clearance is attributed to renal excretion of the unchanged drug, with the remaining 50% cleared through non-renal routes, including metabolism and biliary secretion. nih.govnih.govnih.gov

Metabolism is a key component of the non-renal clearance of edoxaban, leading to the formation of metabolites like N-Desmethyl edoxaban. nih.gov While specific quantitative data on the excretion of N-Desmethyl edoxaban is limited, the elimination pathways of edoxaban provide a framework for understanding its metabolite's clearance. The parent drug is eliminated through urinary excretion and hepatobiliary secretion. nih.gov

Factors Influencing N-Desmethyl Edoxaban Exposure in Preclinical Models

Several factors can influence the plasma concentration of N-Desmethyl edoxaban in preclinical models. These include the activity of metabolic enzymes and drug transporters. nii.ac.jp Renal function is a significant factor, as impaired kidney function can lead to increased exposure to both edoxaban and its metabolites. researchgate.netnih.gov

The activity of P-glycoprotein (P-gp), a drug efflux transporter, can also affect plasma concentrations. Furthermore, genetic variations in enzymes and transporters can contribute to differences in drug exposure. researchgate.net

Analysis of Interindividual Variability in Metabolite Concentrations

Significant interindividual variability has been observed in the plasma concentrations of N-Desmethyl edoxaban. nii.ac.jp This variability can be attributed to differences in the activities of metabolic enzymes, such as CYP3A4/5, and transporters involved in the absorption and excretion of both edoxaban and its metabolites. nii.ac.jp

A study involving atrial fibrillation patients demonstrated a wide range in the plasma concentrations of N-Desmethyl edoxaban, with values ranging from 0.685 to 5.34 ng/mL. nii.ac.jp This highlights the substantial differences in how individuals metabolize and clear the drug. The median dose and body weight-corrected plasma concentration of N-Desmethyl edoxaban was 4.05 ng/mL, with an interquartile range of 1.72 to 4.88 ng/mL. nii.ac.jp

Table 1: Plasma Concentrations of Edoxaban and its Metabolites in Atrial Fibrillation Patients nii.ac.jp

| Analyte | Concentration Range (ng/mL) | Median (IQR) Dose and Body Weight-Corrected Concentration (ng/mL per mg/kg) |

| Edoxaban | 17.8–102 | 109 (65.0–122) |

| 4CA-EDX | 1.67–25.7 | 15.7 (8.31–26.3) |

| N-Desmethyl edoxaban (ND-EDX) | 0.685–5.34 | 4.05 (1.72–4.88) |

Mechanistic Pharmacodynamic Assessment of N Desmethyl Edoxaban

In Vitro Anticoagulant Activity and Factor Xa Inhibition Profiles

There is some variation in the literature regarding the precise anticoagulant potency of N-Desmethyl edoxaban (B1671109) compared to its parent compound. One study reports that the anti-FXa activities of N-Desmethyl edoxaban (ND-EDX) and another major metabolite, 4-carboxylic acid edoxaban (4CA-EDX), are comparable to that of edoxaban itself. nii.ac.jp Conversely, other analyses presume that N-Desmethyl edoxaban is less potent due to the structural modifications resulting from the demethylation process.

N-Desmethyl edoxaban, like its parent compound, is a direct inhibitor of Factor Xa. nii.ac.jpopenaccessjournals.com Direct FXa inhibitors bind to the active site of the enzyme, preventing it from converting prothrombin to thrombin, a key step in blood clot formation. openaccessjournals.com While detailed studies focusing exclusively on the molecular binding of N-Desmethyl edoxaban to FXa are limited, its mechanism is understood to mirror that of edoxaban. The discrepancy between the in vitro inhibitory constant (Ki) of direct FXa inhibitors and their IC50 in plasma suggests that the complex environment of the coagulation cascade influences their activity. researchgate.net The anticoagulant effects of edoxaban are demonstrated by the prolongation of prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in a concentration-dependent manner. nih.gov

Exploration of Other Potential Biological Targets and Pathways

Current research on N-Desmethyl edoxaban has predominantly focused on its role as a metabolite of an anticoagulant and its activity against Factor Xa. nii.ac.jp There is limited available data exploring its interactions with other potential biological targets or pathways. The primary role of N-Desmethyl edoxaban is considered within the context of edoxaban's metabolism and its minor contribution to anticoagulation.

Functional Comparisons with Structurally Related Demethylated Metabolites (e.g., N-Desmethyl Selumetinib, N-Desmethyl Clozapine)

Comparing N-Desmethyl edoxaban with other N-demethylated metabolites from different drug classes highlights the diverse roles that such metabolites can play.

N-Desmethyl Clozapine: Clozapine is an atypical antipsychotic, and its major metabolite, N-Desmethylclozapine (NDMC), is pharmacologically very active. nih.govnih.gov NDMC is not only an active antipsychotic but also functions as an M1 muscarinic receptor partial agonist, a property not shared by the parent compound, clozapine, which is an M1 antagonist. nih.govnih.gov This agonistic activity is believed to contribute significantly to clozapine's unique clinical efficacy, particularly in improving cognitive symptoms in schizophrenia. nih.govnih.gov This contrasts sharply with N-Desmethyl edoxaban, which has a similar primary target as its parent drug but is present at much lower concentrations, thus playing a less significant, if any, independent therapeutic role. nii.ac.jp

Advanced Analytical Methodologies for N Desmethyl Edoxaban Quantitation

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of a reliable LC-MS/MS method requires meticulous optimization of both the chromatographic separation and mass spectrometric detection to ensure accurate and precise measurement of N-Desmethyl edoxaban (B1671109), often in complex biological samples like plasma. nih.govnih.govunamur.be

Effective chromatographic separation is essential to resolve N-Desmethyl edoxaban from its parent compound, other metabolites, and endogenous matrix components, thereby preventing ion suppression and ensuring accurate quantification. nih.govnih.gov Researchers have successfully employed various column chemistries and mobile phase compositions to achieve this.

One validated method utilizes a core-shell octadecyl silica (B1680970) (ODS) microparticulate column (2.6 µm) for the simultaneous separation of edoxaban and its metabolites. nih.govresearchgate.net This approach employs a linear gradient elution with a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297), delivered at a flow rate of 0.25 mL/min. nih.govresearchgate.net The total run time for this method is a rapid 7 minutes. researchgate.net Another strategy involves the use of a YMC Triart phenyl column with a gradient elution of 10 mM ammonium acetate and a mixture of acetonitrile and methanol (B129727) (1:1 v/v) at a flow rate of 0.7 mL/min. nih.gov

The selection of the column and mobile phase is critical for achieving optimal peak shape, resolution, and retention time.

Table 1: Examples of Optimized Chromatographic Parameters for Edoxaban Metabolite Analysis

| Parameter | Method 1 nih.govresearchgate.net | Method 2 nih.gov |

|---|---|---|

| Column Chemistry | Core-shell Octadecyl Silica (ODS) | YMC Triart Phenyl |

| Column Dimensions | 2.6 µm particles | 250 x 4.6 mm, 5 µm particles |

| Mobile Phase A | Ammonium Acetate | 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (1:1, v/v) |

| Elution Type | Linear Gradient | Gradient |

| Flow Rate | 0.25 mL/min | 0.7 mL/min |

| Run Time | 7 minutes | Not specified |

| Column Temperature | Not specified | 40 °C |

Tandem mass spectrometry is employed for its high selectivity and sensitivity in detecting and quantifying N-Desmethyl edoxaban. nih.gov The most common approach involves electrospray ionization (ESI) in the positive ion mode, which is well-suited for the chemical structure of N-Desmethyl edoxaban. nih.govnih.govunamur.be

Following ionization, detection is typically performed using multiple reaction monitoring (MRM). nih.govresearchgate.net In this mode, the mass spectrometer is programmed to isolate the protonated molecular ion of N-Desmethyl edoxaban (the precursor ion) and then fragment it to produce a specific, stable product ion. The transition from the precursor to the product ion is highly specific to the analyte, which minimizes interference from other co-eluting compounds and significantly enhances the signal-to-noise ratio. nih.gov This specificity is paramount when analyzing complex biological fluids. nih.govresearchgate.net

Sample Preparation Techniques for Biological Matrices (e.g., Plasma)

The primary goal of sample preparation is to extract N-Desmethyl edoxaban from the biological matrix (e.g., plasma) and remove proteins and other interfering substances that could compromise the LC-MS/MS analysis. nih.govdiva-portal.org

A simple and efficient one-step deproteinization protocol has been successfully used for plasma samples. nih.govresearchgate.netnii.ac.jp This method involves adding a protein-precipitating agent, such as a solvent like acetonitrile, to the plasma sample. journaljpri.com The precipitated proteins are then separated by centrifugation, and the resulting supernatant, containing the analyte of interest, can be directly injected into the LC-MS/MS system. This approach is advantageous due to its simplicity and speed. nih.gov

Other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also viable options for sample clean-up, offering different levels of selectivity and recovery. diva-portal.orgresearchgate.net The choice of extraction method depends on the required sensitivity, sample throughput, and the complexity of the matrix. For N-Desmethyl edoxaban, the one-step deproteinization has proven sufficient, yielding pretreatment recoveries between 88.7% and 109.0%. nih.gov

Methodological Performance Characteristics

A developed LC-MS/MS method must be rigorously validated to ensure its performance characteristics are acceptable for its intended purpose. This validation assesses linearity, accuracy, and precision according to regulatory guidelines. nih.govunamur.be

For the quantitative analysis of N-Desmethyl edoxaban, a validated LC-MS/MS method has demonstrated excellent performance. nih.gov

Linearity: The calibration curve for N-Desmethyl edoxaban was found to be linear over a concentration range of 0.12 ng/mL to 15 ng/mL in human plasma. nih.govnii.ac.jp This range is adequate for measuring the typical plasma concentrations observed in clinical studies. nii.ac.jp The lower limit of quantification (LLOQ) was established at 0.12 ng/mL. nii.ac.jp

Accuracy and Precision: The method's accuracy, which reflects the closeness of measured values to the true value, and its precision, which measures the reproducibility of the results, were evaluated at multiple concentration levels. nih.gov The intra- and inter-day accuracy and imprecision values were well within acceptable limits. nii.ac.jp

These validation results confirm that the described LC-MS/MS method is reliable, accurate, and precise for the quantification of N-Desmethyl edoxaban in human plasma. nih.govnii.ac.jp

Determination of Limits of Detection and Quantitation

A key aspect of method validation is establishing the limits of detection (LOD) and quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

For N-Desmethyl edoxaban (ND-EDX), a sensitive and simple LC-MS/MS method has been established for its simultaneous determination alongside edoxaban and another major metabolite in human plasma. nii.ac.jpnih.gov In this method, the lower limit of quantification (LLOQ) for N-Desmethyl edoxaban was determined to be 0.12 ng/mL. nii.ac.jp The calibration curve for N-Desmethyl edoxaban demonstrated linearity over a concentration range of 0.12–15 ng/mL. nii.ac.jpnih.gov The precision and accuracy at the LLOQ were confirmed to be within acceptable limits, with imprecision at 12.3% and accuracy at 100.8% for inter-day analysis. nii.ac.jp

Table 1: Quantitation Limits for N-Desmethyl Edoxaban in Human Plasma

| Parameter | Value | Method |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.12 ng/mL | LC-MS/MS nii.ac.jp |

| Calibration Curve Range | 0.12–15 ng/mL | LC-MS/MS nii.ac.jpnih.gov |

| Inter-day Imprecision at LLOQ | 12.3% | LC-MS/MS nii.ac.jp |

Application of Analytical Methods in Metabolite Research

The validated analytical methods are instrumental in metabolite research, particularly for pharmacokinetic studies. The ability to simultaneously measure edoxaban and its metabolites, including N-Desmethyl edoxaban, allows for a comprehensive understanding of the drug's disposition in the body. nii.ac.jpnih.gov

A study involving 20 patients with atrial fibrillation utilized the aforementioned LC-MS/MS method to analyze plasma samples. nii.ac.jpnih.gov The measured plasma concentrations of N-Desmethyl edoxaban in these patients ranged from 0.685 to 5.34 ng/mL. nii.ac.jpnih.gov All measured concentrations fell within the validated calibration curve range, demonstrating the method's suitability for clinical research applications. nii.ac.jp

These applications are crucial for assessing the metabolic profile of edoxaban in patient populations and understanding the potential contribution of its metabolites. nii.ac.jp The significant interindividual variations observed in the plasma concentrations of N-Desmethyl edoxaban highlight the importance of such analytical tools in personalized medicine and for investigating the influence of intrinsic factors like renal function on drug metabolism. nii.ac.jp

Table 2: Observed Plasma Concentrations in Atrial Fibrillation Patients

| Analyte | Concentration Range (ng/mL) |

|---|---|

| N-Desmethyl edoxaban | 0.685–5.34 nii.ac.jpnih.gov |

| Edoxaban | 17.8–102 nii.ac.jpnih.gov |

Chemical Synthesis, Derivatization, and Structural Elucidation of N Desmethyl Edoxaban

Exploration of Synthetic Routes for N-Desmethyl Edoxaban (B1671109) and Related Compounds

A general synthetic approach for edoxaban involves a multi-step process. Key stages include the formation of the chloropyridine moiety, synthesis of the tetrahydrothiazolopyridine ring, and subsequent coupling reactions to assemble the final molecule. It is plausible that the use of an unmethylated precursor to the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid intermediate would lead to the formation of N-Desmethyl edoxaban.

Furthermore, the synthesis of related compounds and impurities provides insight into potential synthetic pathways. For instance, the preparation of edoxaban often involves the reaction of N'-((1S,2R,4S)-2-amino-4-(N,N-dimethylcarbamoyl)cyclohexyl)-N'-(5-chloropyridin-2-yl)oxalamide with 5-methyl-4,5,6,7-tetrahydro europa.euthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. google.com By substituting the methylated thiazolopyridine reactant with its desmethyl counterpart, a direct synthesis of N-Desmethyl edoxaban could be achieved.

The table below outlines some of the key intermediates and related compounds in the synthesis of edoxaban, which are relevant to the potential synthesis of N-Desmethyl edoxaban.

| Compound Name | Role in Synthesis |

| N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-aminocyclohexyl]oxalamide | Key intermediate |

| 5-methyl-4,5,6,7-tetrahydro europa.euthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Key reactant for edoxaban synthesis |

| 4,5,6,7-tetrahydro europa.euthiazolo[5,4-c]pyridine-2-carboxylic acid | Potential reactant for N-Desmethyl edoxaban synthesis |

| Ethyl 2-((chloropyridin-2-yl) amino)-2-oxoacetate hydrochloride | Intermediate in the synthesis of the oxalamide portion |

Isotopic Labeling Strategies for Metabolic Pathway Tracing and Analytical Standards

Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for metabolic pathway tracing and as internal standards in quantitative analytical methods. Deuterated forms of N-Desmethyl edoxaban, such as N-Desmethyl edoxaban-d6, are utilized for these purposes. veeprho.comsimsonpharma.com

The use of stable isotope-labeled analogs, like Edoxaban-D6, allows for precise quantification in complex biological matrices such as plasma, urine, and feces. veeprho.comsimsonpharma.comnii.ac.jp In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the deuterated standard is added to the biological sample. Due to its identical chemical properties to the unlabeled analyte, it co-elutes and co-ionizes, but its higher mass allows for distinct detection. This internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

For metabolic studies, radiolabeled compounds, such as [14C] edoxaban, have been used to investigate the absorption, distribution, metabolism, and excretion (ADME) of the drug in humans. researchgate.net These studies help to identify and quantify metabolites like N-Desmethyl edoxaban in various biological samples. researchgate.net The synthesis of deuterated N-Desmethyl edoxaban would likely involve the use of deuterated starting materials in the synthetic route. For example, deuterated methylating agents could be used in the synthesis of related compounds to introduce the isotopic label.

| Isotope Labeled Compound | Application |

| N-Desmethyl edoxaban-d6 | Internal standard for analytical methods |

| Edoxaban-D6 | Internal standard for analytical methods |

| [14C] Edoxaban | Used in ADME studies to trace metabolic pathways |

Identification and Characterization of Process-Related Impurities and Degradation Products of N-Desmethyl Edoxaban

As a known impurity of edoxaban, N-Desmethyl edoxaban itself is subject to further degradation and may be associated with other process-related impurities. synthinkchemicals.com The control of these impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

Stability-indicating analytical methods are essential for identifying and quantifying impurities that may form during the manufacturing process or upon storage. asianpubs.org For edoxaban and its related substances, including N-Desmethyl edoxaban, reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. researchgate.netjchr.orgwisdomlib.org

These methods are designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. asianpubs.org Validation of these methods according to International Council for Harmonisation (ICH) guidelines ensures their accuracy, precision, linearity, and robustness. asianpubs.orgjchr.org A typical stability-indicating HPLC method for edoxaban might use a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with detection by a photodiode array (PDA) detector. researchgate.netasianpubs.org

Forced degradation studies are a key component of developing stability-indicating methods. asianpubs.org These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. researchgate.netasianpubs.org The analytical method must be able to resolve these degradation products from the main compound and from each other. researchgate.net For example, studies have shown that edoxaban is susceptible to degradation under basic and oxidative conditions. wisdomlib.org

N-nitrosamines are a class of compounds that are of significant concern in the pharmaceutical industry due to their potential carcinogenicity. They can form from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be present as an impurity in excipients or generated from other raw materials. chemicea.com

Given that N-Desmethyl edoxaban contains a secondary amine within its tetrahydrothiazolopyridine ring system, it is a potential precursor for the formation of an N-nitrosamine derivative, specifically N-nitroso-N-desmethyl edoxaban. europa.euchemicea.comtga.gov.au Regulatory bodies like the European Medicines Agency (EMA) have established acceptable intake limits for various nitrosamine (B1359907) impurities in medicines. europa.eutga.gov.au

The chemical name for this potential impurity is N-1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. chemicea.comtga.gov.ausynzeal.com The formation of this nitrosamine is a critical consideration during the development and manufacturing of edoxaban, as its presence must be controlled to within stringent safety limits. veeprho.com

Sensitive analytical methods, typically utilizing LC-MS/MS, are required to detect and quantify trace levels of N-nitroso-N-desmethyl edoxaban. These methods are crucial for risk assessment and ensuring the quality and safety of the drug product.

Enzyme and Transporter Interactions Influencing N Desmethyl Edoxaban Disposition

Impact of Cytochrome P450 (CYP) Modulators on N-Desmethyl Edoxaban (B1671109) Formation

N-Desmethyl edoxaban is a metabolite of edoxaban formed primarily through the action of the Cytochrome P450 3A4 and 3A5 isoenzymes (CYP3A4/5). nii.ac.jpwikipedia.org This metabolic pathway, however, is considered minor, accounting for less than 10% of the total clearance of the parent compound, edoxaban. nih.govnih.gov The primary route of edoxaban metabolism is hydrolysis mediated by carboxylesterase-1 (CES1), which produces the major active metabolite, M-4. nih.gov

Given that CYP3A4/5 is the key enzymatic pathway for the formation of N-Desmethyl edoxaban, its production is susceptible to modulation by drugs that inhibit or induce these enzymes. researchgate.net

CYP3A4 Inhibitors : Strong inhibitors of CYP3A4, such as certain azole antifungals (e.g., ketoconazole) and macrolide antibiotics (e.g., clarithromycin), are expected to decrease the rate of formation of N-Desmethyl edoxaban by blocking the metabolic conversion from edoxaban. researchgate.netahajournals.org

CYP3A4 Inducers : Conversely, potent CYP3A4 inducers, like rifampin, can increase the metabolic activity of the enzyme. springermedizin.de This increased activity would be expected to enhance the formation of N-Desmethyl edoxaban. A study involving the co-administration of rifampin with edoxaban noted an increase in the exposure to edoxaban's active metabolites, although the specific impact on N-Desmethyl edoxaban was not singled out. springermedizin.de

The clinical significance of these interactions on the concentration of N-Desmethyl edoxaban is contextualized by its status as a minor metabolite, with exposure levels being less than 5% of that of edoxaban. drugbank.com

Role of P-glycoprotein (P-gp) Efflux Transporter in N-Desmethyl Edoxaban Disposition

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a crucial role in the disposition of the parent compound, edoxaban, by limiting its absorption and facilitating its excretion. nih.govd-nb.infonih.gov Edoxaban is a confirmed substrate of P-gp. nih.govnih.gov Consequently, co-administration of edoxaban with potent P-gp inhibitors such as dronedarone, quinidine, and verapamil (B1683045) has been shown to significantly increase edoxaban exposure. nih.govjacc.orgaerjournal.com

While the interaction between P-gp and edoxaban is well-documented, specific research detailing the role of P-gp in the disposition of the N-Desmethyl edoxaban metabolite is limited in the available scientific literature. The primary focus of drug-drug interaction studies has been on the parent compound due to its much higher systemic concentrations. d-nb.infonih.gov The potential for N-Desmethyl enzalutamide, the primary metabolite of enzalutamide, to potently inhibit P-gp suggests that metabolites can have significant interactions with this transporter, though direct evidence for N-Desmethyl edoxaban is not established. ascopubs.org

In Vitro Studies on N-Desmethyl Edoxaban as a Substrate or Inhibitor of P-gp

In vitro studies have been fundamental in characterizing the parent drug, edoxaban, as a P-gp substrate. Bidirectional transport assays using Caco-2 cell monolayers, a standard model for intestinal absorption, demonstrated that the transport of edoxaban from the basal to the apical side was significantly higher than in the reverse direction, an effect that was nullified by the P-gp inhibitor verapamil. nih.govresearchgate.net

However, dedicated in vitro studies focusing specifically on whether N-Desmethyl edoxaban acts as a substrate or an inhibitor of the P-gp transporter are not extensively reported in the reviewed literature. Research has prioritized the parent drug and the major hydrolytic metabolite, M-4. researchgate.netresearchgate.net The table below summarizes the inhibitory effects of various compounds on the P-gp-mediated transport of the parent drug, edoxaban, providing context for the transporter's sensitivity.

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Ketoconazole | 0.244 | researchgate.net |

| Atorvastatin | 62.9 | researchgate.net |

Cross-talk with Other Drug Transporters and Metabolic Enzymes in Metabolite Clearance

The clearance of edoxaban and its metabolites is a multi-faceted process involving more than just CYP3A4 and P-gp. drugbank.com This indicates a "cross-talk" between various metabolic and transport systems.

The primary metabolite of edoxaban, M-4, which is formed by the enzyme CES1, is known to be a substrate of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). nih.govresearchgate.netmdpi.com This interaction is significant enough that inhibitors of OATP1B1 can increase the plasma concentration of M-4. nih.govspringermedizin.de

While the metabolic formation of N-Desmethyl edoxaban is attributed to CYP3A4/5, its subsequent clearance pathways are not as clearly defined in the literature as those for edoxaban and the M-4 metabolite. Renal clearance accounts for approximately 50% of the total clearance of the parent drug, with the remainder cleared via metabolism and biliary excretion. drugbank.com It is plausible that N-Desmethyl edoxaban is also cleared through a combination of these renal and non-renal pathways, potentially involving other transporters or further metabolic transformations, but specific studies to confirm these routes are not prominently available.

Structure Activity Relationship Sar Studies of N Desmethyl Edoxaban and Analogues

Elucidation of Specific Structural Features Critical for Observed Biological Activity

N-Desmethyl edoxaban (B1671109), also known as M6, is a metabolite of the direct oral anticoagulant (DOAC) edoxaban. nih.gov Its chemical structure is characterized by the removal of a single methyl group from the N,N-dimethylcarbamoyl moiety of the parent compound, edoxaban. This specific structural modification, N-demethylation, is a critical determinant of the compound's biological activity. The conversion to N-Desmethyl edoxaban is primarily mediated by the cytochrome P450 enzyme CYP3A4/5. nii.ac.jp

The core structural features necessary for FXa inhibition, such as the chloropyridine group which binds to the S1 pocket and the tetrahydrothiazolopyridine moiety interacting with the S4 pocket of the enzyme, remain intact in N-Desmethyl edoxaban. However, the demethylation at the terminal carbamoyl (B1232498) group represents a key structural change. Although direct quantitative comparisons of potency are limited in publicly available literature, it is presumed that the biological activity of N-Desmethyl edoxaban is low, primarily due to its low systemic exposure. tandfonline.com The focus on this compound is often in the context of its role as a metabolite and a process-related impurity that requires monitoring during drug manufacturing and in pharmacokinetic studies.

Table 1: Comparison of Plasma Concentrations

| Compound | Observed Plasma Concentration Range in Patients (ng/mL) |

|---|---|

| Edoxaban | 17.8 – 102 researchgate.net |

| N-Desmethyl edoxaban (ND-EDX) | 0.685 – 5.34 researchgate.net |

| 4-Carboxylic Acid Edoxaban (4CA-EDX) | 1.67 – 25.7 researchgate.net |

Design and Evaluation of N-Desmethyl Edoxaban Analogues for Mechanistic Insights

The study of analogues of N-Desmethyl edoxaban provides insight into the chemical reactivity and stability of the molecule. A notable analogue that has been characterized is N-Nitroso N-Desmethyl Edoxaban . synzeal.comclearsynth.com This compound is not typically designed for therapeutic evaluation but is studied as a potential process-related impurity. chemicea.com

N-nitrosamines can form through the reaction of secondary amines with nitrosating agents (like nitrites). chemicea.com The structure of N-Desmethyl edoxaban contains a secondary amine within the tetrahydrothiazolopyridine ring system, which can undergo nitrosation, leading to the formation of this specific N-nitroso impurity. clearsynth.comchemicea.com The European Medicines Agency (EMA) has listed N-nitroso-desmethyl-edoxaban as a nitrosamine (B1359907) impurity and has established methodologies for its risk assessment. europa.eu

The evaluation of such analogues is crucial for quality control and regulatory purposes. The formation of N-Nitroso N-Desmethyl Edoxaban underscores the chemical properties of the core scaffold and the potential for modification at the secondary amine site, which is distinct from the N-demethylation site. The characterization of this and other related substances, such as stereoisomers, helps in developing comprehensive analytical methods for the parent drug, ensuring its purity and quality. clearsynth.comallmpus.com

Table 2: Profile of N-Desmethyl Edoxaban and a Key Analogue

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role / Significance |

|---|---|---|---|

| N-Desmethyl edoxaban | C₂₃H₂₈ClN₇O₄S | 534.03 | Metabolite and impurity of edoxaban. |

| N-Nitroso N-Desmethyl Edoxaban | C₂₃H₂₇ClN₈O₅S clearsynth.com | 563.03 clearsynth.com | N-Nitroso impurity, studied for safety and quality control. chemicea.com |

Comparative SAR Analysis with Parent Compound Edoxaban and Other Factor Xa Inhibitor Metabolites

Comparison with Edoxaban:

Comparison with Other Factor Xa Inhibitor Metabolites:

Direct comparative SAR studies between N-Desmethyl edoxaban and the metabolites of other DOACs like rivaroxaban (B1684504) and apixaban (B1684502) are not extensively detailed in the literature. However, a comparison of their metabolic pathways reveals important differences.

Rivaroxaban is metabolized via CYP3A4/3A5 and CYP2J2, as well as through cytochrome-independent amide hydrolysis. Its major metabolites are considered pharmacologically inactive. researchgate.net This contrasts with edoxaban, where metabolites like M4 and N-Desmethyl edoxaban retain some in vitro activity, even if their in vivo contribution differs. nii.ac.jpresearchgate.net

Edoxaban is unique among these DOACs in that it has a major pharmacologically active metabolite, M4 (formed by hydrolysis), which can interfere with certain coagulation assays. researchgate.netresearchgate.net N-Desmethyl edoxaban (M6) is another metabolite with in vitro activity, but its low plasma levels make its clinical impact negligible. tandfonline.com

Methodological Considerations and Future Research Directions

Addressing Heterogeneity in Analytical Detection and Quantitation Studies

A study detailing a simple LC-MS/MS method for the simultaneous quantification of edoxaban (B1671109) and its two major metabolites, including N-Desmethyl edoxaban (ND-EDX), in human plasma provides a foundational methodology. In this method, analytes were extracted from plasma via a one-step deproteinization process and separated using a core-shell octadecyl silica (B1680970) (ODS) microparticulate column. The mass spectrometer was operated in the positive ion multiple reaction monitoring mode. The validation of this method yielded critical data on its performance characteristics, which are essential for ensuring the reliability and reproducibility of results.

| Parameter | N-Desmethyl edoxaban (ND-EDX) |

| Linearity Range | 0.12–15 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.12 ng/mL |

| Intra-day Accuracy | 91.2–102.7% |

| Inter-day Accuracy | 95.1–99.9% |

| Intra-day Imprecision | 8.6–13.3% |

| Inter-day Imprecision | 8.3–8.8% |

| Pretreatment Recovery | 88.7–109.0% |

| Matrix Factor | 87.0–101.6% |

| This table presents the validation parameters for the LC-MS/MS quantification of N-Desmethyl edoxaban in human plasma, as reported in a key analytical study. The data demonstrates the method's reliability and suitability for pharmacokinetic research. |

Future research should aim to address inter-laboratory variability by promoting the use of standardized protocols and certified reference materials for N-Desmethyl edoxaban. Cross-validation of different analytical methods and the development of alternative techniques, such as high-resolution mass spectrometry, could further enhance the accuracy and consistency of quantification.

Application of Population Pharmacokinetic Modeling for Metabolite Disposition Dynamics

Population pharmacokinetic (PopPK) modeling is a powerful tool for characterizing the kinetic behavior of drugs and their metabolites in specific patient populations, as well as identifying sources of variability. While numerous PopPK models have been developed for edoxaban, specific and detailed models for N-Desmethyl edoxaban are less common. The formation of N-Desmethyl edoxaban is primarily mediated by the cytochrome P450 isoenzyme CYP3A4/5. Therefore, its disposition is intrinsically linked to the activity of this enzyme system, which can be influenced by genetic polymorphisms, co-administered drugs, and physiological conditions.

Existing population pharmacokinetic analyses of edoxaban often incorporate covariates such as renal function, body weight, and age to explain inter-individual variability in drug clearance. Future PopPK models for N-Desmethyl edoxaban should build upon this framework by integrating specific parameters related to CYP3A4/5 activity. This could include genetic data on CYP3A5 expressors versus non-expressors and the impact of known CYP3A4 inducers or inhibitors. Such models would provide a more granular understanding of N-Desmethyl edoxaban's formation and elimination kinetics.

Development of Advanced In Vitro and Preclinical Models for Mechanistic Insights

Gaining deeper mechanistic insights into the formation and potential actions of N-Desmethyl edoxaban requires the use of sophisticated in vitro and preclinical models. These models are essential for moving beyond simple pharmacokinetic characterization to understanding the underlying biological processes.

In Vitro Models: Human liver microsomes (HLMs) are a cornerstone of in vitro drug metabolism studies. They contain a rich complement of drug-metabolizing enzymes, including CYP3A4, making them an ideal system to investigate the kinetics of N-Desmethyl edoxaban formation from its parent compound, edoxaban. Studies utilizing HLMs can elucidate key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing a quantitative measure of the affinity and capacity of CYP3A4/5 for edoxaban's N-demethylation. Furthermore, recombinant human CYP3A4 and CYP3A5 enzyme systems can be employed to dissect the relative contribution of each isoenzyme to the formation of N-Desmethyl edoxaban.

Integration of Omics Technologies for Comprehensive Metabolite Research

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful, systems-level approach to understanding the broader biological impact of N-Desmethyl edoxaban. These technologies can provide a more holistic view of the metabolic and cellular changes that occur in response to the presence of this metabolite.

Metabolomics: Untargeted metabolomic profiling of plasma or urine from patients receiving edoxaban could reveal novel metabolic pathways influenced by the drug and its metabolites, including N-Desmethyl edoxaban. By comparing the metabolomes of individuals with high versus low levels of N-Desmethyl edoxaban (potentially stratified by CYP3A5 genotype), it may be possible to identify unique metabolic signatures associated with its formation. This could lead to the discovery of novel biomarkers for predicting metabolic phenotype and potential off-target effects.

Proteomics: Proteomic analysis can be employed to investigate changes in protein expression in response to N-Desmethyl edoxaban. For instance, studies could explore the impact of this metabolite on the expression of proteins involved in coagulation, inflammation, and cellular signaling pathways in relevant cell types, such as hepatocytes or endothelial cells. One study has already demonstrated that edoxaban can regulate the protein C system, a crucial anticoagulant pathway, through the Wnt-β-induced PI3K/ATK signaling pathway. Future proteomic studies could specifically investigate whether N-Desmethyl edoxaban shares these effects or has its own unique protein interaction profile. By integrating data from these omics platforms, a more comprehensive and systems-level understanding of the role of N-Desmethyl edoxaban in the context of edoxaban therapy can be achieved, potentially paving the way for more personalized anticoagulant strategies.

Q & A

Q. How do non-inferiority trial designs for edoxaban address confounding factors when comparing efficacy against warfarin?

Non-inferiority trials like ENGAGE AF-TIMI 48 incorporated rigorous warfarin comparator management (INR within therapeutic range >67% of the time) to minimize confounding. Dose regimens were optimized using pharmacokinetic (PK) data, such as once-daily dosing to balance efficacy (stroke prevention) and safety (bleeding risk). Drug interaction studies informed exclusion criteria (e.g., avoiding strong P-gp inhibitors) .

Q. What methodological approaches detect edoxaban in clinical urine samples, and what are their limitations?

The DOAC Dipstick test detects edoxaban in urine but shows variability due to heterogeneous study designs (e.g., single-investigator guidance, differing DOAC focus). Meta-analyses highlight low exploratory power for edoxaban-specific detection, necessitating subgroup or sensitivity analyses to address heterogeneity .

Q. How do Phase III trials incorporate drug-drug interaction data into edoxaban protocols?

Phase III trials (e.g., ENGAGE AF-TIMI 48) excluded patients on strong P-gp inhibitors or limited concomitant aspirin (ASA) to ≤100 mg. Dose reductions (e.g., 30 mg edoxaban) were applied for patients with moderate renal impairment or P-gp inhibitor use, guided by PK studies .

Q. What statistical methods analyze dose-response relationships in edoxaban trials?

Hazard ratios (HRs) and confidence intervals (CIs) are used to compare efficacy (stroke/systemic embolism) and safety (major bleeding) across doses. For example, high-dose edoxaban (60 mg) showed superior efficacy over warfarin (HR 0.66), while low-dose (30 mg) reduced bleeding risk (HR 0.47) .

Q. How are real-world studies (e.g., ETNA-AF) designed to complement RCT findings?

Observational studies like ETNA-AF use broader inclusion criteria and longer follow-up to assess edoxaban in diverse populations. They focus on clinical endpoints (stroke, bleeding) while controlling for confounders via propensity score matching or stratification by age/renal function .

Advanced Research Questions

Q. How does population PK modeling optimize edoxaban dosing in renal impairment or P-gp inhibitor use?

Population PK analyses identified renal function and P-gp inhibitors as key covariates affecting edoxaban exposure. Simulations guided dose reductions (30 mg) in patients with CrCl 15–50 mL/min or on P-gp inhibitors, balancing bleeding risk and efficacy in ENGAGE AF-TIMI 48 .

Q. What post hoc analysis strategies adjust for confounders in elderly edoxaban populations?

In patients ≥80 years, propensity score matching and stratified HRs compared outcomes between doses (30 mg vs 60 mg). Major bleeding was lower with 30 mg (HR 1.57 for 60 mg), supporting age-specific dosing even without standard dose-reduction criteria .

Q. How do exposure-response analyses minimize bleeding risk while maintaining edoxaban efficacy?

Steady-state minimum concentration (Cmin,ss) correlates with bleeding incidence. Clinical trial simulations linked higher exposure to bleeding, leading to 30 mg/60 mg regimens with dose adjustments for renal impairment/P-gp inhibitors .

Q. What methods address heterogeneity and protocol deviations in edoxaban meta-analyses?

Sensitivity analyses exclude protocol-deviated data (e.g., unverified patient records) to confirm robustness. For example, in trials with data authenticity issues, sensitivity analyses showed consistent efficacy/safety trends despite deviations .

Q. How do researchers assess renal function’s impact on edoxaban outcomes across subgroups?

Pre-specified subgroup analyses by CrCl (e.g., ≤50 vs >50 mL/min) used interaction p-values to evaluate consistency. Edoxaban’s net clinical benefit (stroke prevention vs bleeding) remained stable across renal function groups (p-interaction = 0.94) .

Q. What methodologies evaluate edoxaban’s cost-effectiveness in clinical trials?

Cost analyses incorporate per-diem hospitalization, monitoring (INR), and drug acquisition costs. Edoxaban showed savings over warfarin (e.g., €107.73/patient in Germany) due to reduced hospitalizations and monitoring .

Q. How are preclinical findings on edoxaban’s organ-protective effects translated to clinical studies?

Preclinical models (e.g., LPS-induced coagulopathy in rats) demonstrated edoxaban’s reduction of liver microvascular thrombosis. Clinical trials correlate such findings with biomarkers (e.g., ALT/AST) but require histopathological validation in humans .

Methodological Considerations for Future Research

- Meta-Regression : Address heterogeneity in edoxaban detection studies by integrating covariates like renal function or concomitant medications .

- Therapeutic Drug Monitoring : Explore anti-FXa activity assays to individualize dosing, particularly in special populations (e.g., elderly, obesity) .

- Real-World Data Integration : Use machine learning to harmonize RCT and real-world data, adjusting for confounders like adherence or comorbidities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.